molecular formula C30H26N6O4S B2527599 N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1042723-48-7

N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2527599
CAS No.: 1042723-48-7
M. Wt: 566.64
InChI Key: JELAEVUOWYYWAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a heterocyclic compound featuring a complex polycyclic framework. Its structure includes:

  • An imidazo[1,2-c]quinazolin-3-one core, which is associated with diverse biological activities, including kinase inhibition and antimicrobial effects.
  • A 4-methoxyphenylmethyl group attached to the propanamide side chain, which may influence pharmacokinetic properties such as solubility and bioavailability.

Properties

IUPAC Name

N-[(4-methoxyphenyl)methyl]-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N6O4S/c1-40-21-11-9-19(10-12-21)17-31-26(37)14-13-24-29(39)36-28(33-24)22-6-2-3-7-23(22)34-30(36)41-18-20-16-27(38)35-15-5-4-8-25(35)32-20/h2-12,15-16,24H,13-14,17-18H2,1H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JELAEVUOWYYWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a complex organic compound with potential therapeutic applications. This article delves into its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a diverse structure characterized by multiple heterocyclic rings and functional groups. Its IUPAC name reflects its complex arrangement of atoms which includes methoxyphenyl, pyrido, and imidazo moieties. The molecular formula is C28H26N4O4C_{28}H_{26}N_{4}O_{4} with a molecular weight of 478.53 g/mol.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and receptors involved in cellular processes:

  • Inhibition of Dihydrofolate Reductase (DHFR) : Similar to other pyridopyrimidine derivatives, this compound may inhibit DHFR, crucial for DNA synthesis by reducing tetrahydrofolate levels necessary for nucleotide production. This inhibition can lead to decreased cell proliferation in cancerous tissues .
  • Modulation of Kinase Activity : The imidazoquinazoline structure suggests potential interactions with kinase pathways, which are pivotal in various signaling cascades related to cell growth and survival .

Antitumor Activity

Research indicates that compounds with similar structures exhibit significant antitumor properties. For instance:

  • Piritrexim , a pyridopyrimidine derivative, has shown effectiveness against various cancers by inhibiting DHFR and disrupting DNA synthesis . This suggests that this compound could have similar applications.

Anti-inflammatory Effects

The compound's potential as an anti-inflammatory agent can be inferred from studies on related heterocycles that inhibit COX enzymes. These compounds have demonstrated the ability to reduce inflammatory markers significantly .

In Vitro Studies

In vitro studies have demonstrated that derivatives of similar structures exhibit cytotoxic effects against various cancer cell lines. For example:

CompoundCancer Cell LineIC50 (µM)Mechanism
PiritreximMelanoma0.5DHFR Inhibition
Pyridopyrimidine DerivativeUrothelial Cancer1.0DNA Synthesis Disruption

These findings suggest that this compound may possess similar or enhanced activity due to its unique structural components.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of similar compounds in exhibiting anticancer properties. For instance, derivatives of related structures have shown significant antiproliferative activity against various cancer cell lines, including HCT-116 and MCF-7. These studies suggest that the compound may also possess anticancer properties due to structural similarities and the presence of pharmacophoric elements conducive to targeting cancer pathways .

Anti-inflammatory Potential

Molecular docking studies indicate that compounds with similar structures can act as inhibitors of 5-lipoxygenase (5-LOX), an enzyme involved in inflammatory processes. This suggests that N-[(4-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide may also exhibit anti-inflammatory effects through similar mechanisms .

Antimicrobial Activity

Compounds with imidazoquinazoline scaffolds have been investigated for their antimicrobial properties. The presence of sulfur and nitrogen heteroatoms in the structure may enhance the compound's ability to interact with microbial targets, suggesting potential applications in developing new antimicrobial agents .

Case Studies and Experimental Findings

Several studies have explored the synthesis and biological evaluation of compounds structurally related to this compound:

StudyCompoundBiological ActivityFindings
Methyl 2-[3-(3-phenylquinoxalin-2-ylsulfanyl)propanamido]alkanoatesAnticancerIC50 values ranged from 1.9–7.52 μg/mL against HCT116
Similar imidazoquinazoline derivativesAnti-inflammatoryInhibitors of 5-lipoxygenase identified through docking studies

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound is compared to structurally related analogs to highlight functional group contributions, synthetic strategies, and hypothesized biological activities.

Table 1: Structural and Functional Comparison

Compound Name / ID (Reference) Core Structure Key Substituents Reported/Predicted Activity
Target Compound Imidazo[1,2-c]quinazolin-3-one - 4-Oxo-pyrido[1,2-a]pyrimidin-2-yl (sulfanyl-linked)
- 4-Methoxyphenylmethyl propanamide
Hypothesized kinase inhibition or antimicrobial activity
3-[5-({[(2-Methoxyphenyl)carbamoyl]methyl}sulfanyl)-3-oxo-imidazo[1,2-c]quinazolin-2-yl]-N-(4-methoxyphenylmethyl)propanamide () Imidazo[1,2-c]quinazolin-3-one - 2-Methoxyphenylcarbamoylmethyl (sulfanyl-linked)
- 4-Methoxyphenylmethyl propanamide
Likely similar target affinity but altered selectivity due to carbamoyl vs. pyridopyrimidin substituents
N-[4-(1,3-Benzothiazol-2-yl)phenyl]-3-[[5-(4-chlorophenyl)-thiazolo[2,3-c][1,2,4]triazol-3-yl]sulfanyl]propanamide () Thiazolo-triazole - 4-Chlorophenyl-thiazolo-triazolyl
- Benzothiazol-phenyl propanamide
Antimicrobial or anti-inflammatory (common for thiazole derivatives)
N-Cyclohexyl-N-methyl-2-[[3-oxo-imidazo[1,2-c]quinazolin-5-yl]sulfanyl]ethanamide () Imidazo[1,2-c]quinazolin-3-one - Cyclohexyl-methyl ethanamide
- No pyridopyrimidin substituent
Reduced target specificity compared to the target compound due to simpler substituents
3-({5-[(2-Amino-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-yl}sulfanyl)-N-(substituted-phenyl)propanamides () Oxadiazole-thiazole - Amino-thiazolyl-oxadiazole
- Variably substituted phenyl
Anticancer or antiviral (common for oxadiazole derivatives)

Structural and Pharmacological Insights

Impact of Substituents

  • Pyrido[1,2-a]pyrimidin-4-one Group : This substituent (unique to the target compound) may enhance binding to kinases or nucleic acids via π-π stacking and hydrogen bonding, similar to pyrimidine-based drugs .
  • Sulfanyl Linker : The methylsulfanyl bridge improves metabolic stability compared to oxygen or amine linkers, as seen in and .

Mechanism of Action Hypotheses

  • Antimicrobial Activity : Sulfanyl-linked heterocycles (e.g., thiazoles in ) often disrupt bacterial cell walls or enzyme function .

Pharmacokinetic Considerations

  • Solubility : The compound’s high molecular weight (≈600 g/mol) and aromaticity may limit solubility, necessitating formulation adjustments .

Q & A

Basic: What synthetic routes are commonly employed for the preparation of the compound, and how can reaction conditions be optimized for higher yields?

The synthesis typically involves multi-step reactions, including cyclization, sulfanyl group introduction, and amide coupling. Key considerations include:

  • Solvent selection : Polar aprotic solvents like DMF or ethanol are often used to stabilize intermediates and facilitate nucleophilic substitutions .
  • Catalysts and bases : Sodium hypochlorite (for cyclization) and potassium carbonate (for deprotonation) are critical for step efficiency .
  • Temperature control : Reactions are often conducted at room temperature or mild heating (40–60°C) to avoid decomposition of thermally labile intermediates .
  • Reaction monitoring : TLC and NMR are used to track progress and optimize termination points .

Basic: Which spectroscopic and chromatographic methods are recommended for confirming the structure and purity of the compound?

  • Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR in DMSO-d6 or CDCl3 are essential for verifying proton environments and carbon frameworks. For example, aromatic protons in the quinazolinone core appear at δ 7.2–8.5 ppm, while methoxy groups resonate near δ 3.8–4.0 ppm .
  • FTIR Spectroscopy : Confirms functional groups (e.g., C=O stretches at 1650–1750 cm⁻¹, S-H bonds at 2500–2600 cm⁻¹) .
  • High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns (e.g., ESI+ mode for [M+H]+ ions) .
  • HPLC-PDA : Ensures >95% purity by resolving residual solvents or unreacted intermediates .

Advanced: How should researchers approach the analysis of unexpected byproducts during synthesis, and what techniques are suitable for their identification?

  • Hypothesis-driven isolation : Use preparative TLC or column chromatography to isolate byproducts.
  • Structural elucidation : Combine LC-MS/MS for molecular weight determination and 2D NMR (e.g., COSY, HSQC) to map connectivity .
  • Mechanistic insights : Compare byproduct spectra with intermediates to identify off-pathway reactions (e.g., over-oxidation or premature cyclization) .
  • Process adjustments : Modify reaction stoichiometry (e.g., excess thiol reagent to suppress disulfide formation) or inert gas purging to prevent oxidation .

Advanced: In designing experiments to assess the bioactivity of the compound, what in vitro and in vivo models are most appropriate for initial screening?

  • Enzyme inhibition assays : Use purified kinases (e.g., EGFR or PI3K) to measure IC50 values via fluorescence-based ADP-Glo™ assays .
  • Cell viability studies : Screen against cancer cell lines (e.g., MCF-7, HeLa) using MTT or resazurin assays. Include dose-response curves (1 nM–100 µM) to assess potency .
  • In vivo pharmacokinetics (PK) : Administer intravenously/orally to rodents and collect plasma for LC-MS quantification of half-life, Cmax, and bioavailability .

Advanced: What computational strategies can predict the binding affinity of the compound to potential protein targets, and how can these be validated experimentally?

  • Molecular docking : Use AutoDock Vina or Schrödinger to model interactions with ATP-binding pockets (e.g., PARP-1 or CDK2). Focus on hydrogen bonds with pyrido-pyrimidinone moieties .
  • Molecular Dynamics (MD) simulations : Run 100-ns simulations in GROMACS to assess binding stability and conformational changes .
  • Experimental validation : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify binding constants (KD) for target proteins .

Advanced: How can researchers reconcile discrepancies between theoretical and experimental spectroscopic data when characterizing derivatives?

  • DFT calculations : Optimize structures at the B3LYP/6-311+G(d,p) level and simulate NMR/IR spectra using Gaussian. Compare with experimental data to identify tautomers or stereoisomers .
  • Solvent effects : Re-run NMR in alternative deuterated solvents (e.g., CD3OD vs. DMSO-d6) to resolve peak splitting due to hydrogen bonding .
  • Cross-validation : Overlay experimental and simulated UV-Vis spectra to confirm electronic transitions in conjugated systems .

Basic: What are the critical steps in scaling up the synthesis from milligram to gram quantities without compromising purity?

  • Solvent volume reduction : Use high-boiling solvents (e.g., DMF) for easier post-reaction removal via rotary evaporation .
  • Step-wise addition : Introduce reagents slowly (e.g., via syringe pump) to control exothermic reactions .
  • Purification scalability : Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effective bulk purification .

Advanced: What methodologies are effective in determining the metabolic stability and pharmacokinetic profile of the compound in preclinical studies?

  • Liver microsomal assays : Incubate with human/rat liver microsomes and NADPH to measure half-life (t1/2) via LC-MS .
  • Plasma protein binding : Use equilibrium dialysis to assess fraction unbound (fu) .
  • In vivo PK : Administer 10 mg/kg IV/PO in Sprague-Dawley rats; collect serial blood samples over 24h for AUC and clearance calculations .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.